
4-Ethoxy-3,4-dioxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-3,4-dioxobutanoate, also known as ethyl oxaloacetate, is an organic compound with the molecular formula C6H8O5. It is a derivative of oxaloacetic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by the presence of an ethoxy group and two keto groups, making it a valuable intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
4-Ethoxy-3,4-dioxobutanoate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing oxaloacetic acid with ethanol and a catalytic amount of sulfuric acid to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous distillation may be employed to separate the product from the reaction mixture, and advanced purification techniques such as recrystallization or chromatography are used to obtain the final product .
化学反应分析
Types of Reactions
4-Ethoxy-3,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
4-Ethoxy-3,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
作用机制
The mechanism of action of 4-ethoxy-3,4-dioxobutanoate involves its reactivity due to the presence of keto groups. These groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate. The ethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of oxaloacetic acid, which is a key intermediate in the citric acid cycle .
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: Similar in structure but with a different functional group arrangement.
Methyl oxaloacetate: Similar but with a methyl group instead of an ethoxy group.
Diethyl oxalate: Contains two ethoxy groups but lacks the keto functionality
Uniqueness
4-Ethoxy-3,4-dioxobutanoate is unique due to its combination of ethoxy and keto groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules .
属性
CAS 编号 |
66228-42-0 |
|---|---|
分子式 |
C6H7O5- |
分子量 |
159.12 g/mol |
IUPAC 名称 |
4-ethoxy-3,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O5/c1-2-11-6(10)4(7)3-5(8)9/h2-3H2,1H3,(H,8,9)/p-1 |
InChI 键 |
SJYGNUHWEVULGN-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C(=O)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


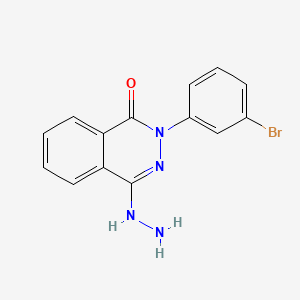
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)
![Ethyl {2-[4-(phenylsulfanyl)phenoxy]ethyl}carbamate](/img/structure/B14462490.png)
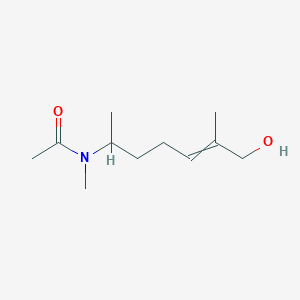
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
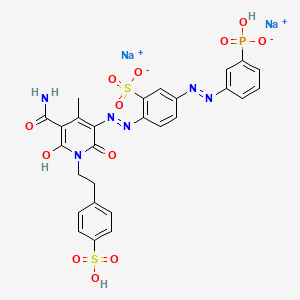
![Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropoxy]benzoate](/img/structure/B14462517.png)
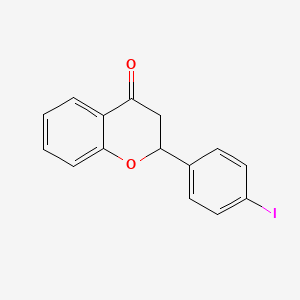
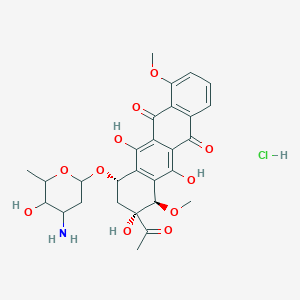
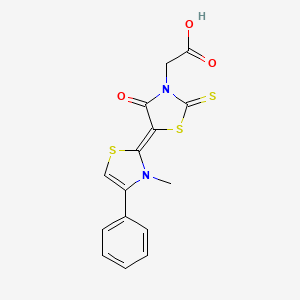
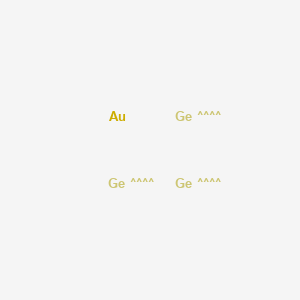
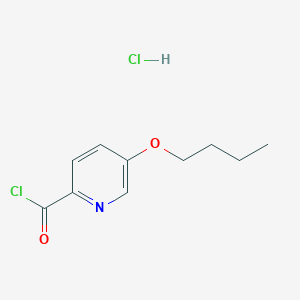
![3-[7,12,17-Tris(2-carboxyethyl)-13,18-bis(carboxymethyl)-3,8-dimethyl-23,24-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14462558.png)
![3-Methyl-4-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14462562.png)
